(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. This drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The exact mechanism of action of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, inflammation, and pain perception. By modulating this receptor, this compound may have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has also been shown to have analgesic effects in animal models of pain. These effects are believed to be mediated by the modulation of the α7nAChR.
Advantages and Limitations for Lab Experiments
One advantage of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone is its high yield and purity, which makes it suitable for further studies. In addition, its potential therapeutic effects in various diseases make it an attractive candidate for further research. However, one limitation of this compound is its limited availability, which may hinder its use in large-scale studies.
Future Directions
For research on (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone include elucidating its mechanism of action, evaluating its therapeutic effects in clinical trials, and developing more potent and selective α7nAChR modulators.
Synthesis Methods
The synthesis of (4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone involves several steps, including the reaction of tert-butylcyclohexylmagnesium bromide with 4-chloro-1-piperidinylmethanone, followed by hydrolysis and purification. The final product is obtained in high yield and purity, making it suitable for further studies.
Scientific Research Applications
(4-Tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases. In addition, this compound has also been studied for its potential use as an analgesic, with promising results in preclinical studies.
properties
IUPAC Name |
(4-tert-butylcyclohexyl)-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)13-6-4-12(5-7-13)15(19)17-10-8-14(18)9-11-17/h12-14,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCMLUVVNXGDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.